3-[(3-Nitrobenzyl)thio]aniline
Description
3-[(3-Nitrobenzyl)thio]aniline is a nitro-substituted aromatic amine featuring a thioether linkage between the aniline ring and a 3-nitrobenzyl group. The compound's structure combines electron-withdrawing nitro groups with a sulfur-containing bridge, which influences its electronic properties, solubility, and reactivity. The nitro group at the meta position on the benzyl moiety likely enhances stability and modulates intermolecular interactions, making it relevant for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H12N2O2S/c14-11-4-2-6-13(8-11)18-9-10-3-1-5-12(7-10)15(16)17/h1-8H,9,14H2 |
InChI Key |
MTLPGFSBOBSTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Substituent Effects
Molecular Weight and Polarity
Physicochemical Properties
- Melting Points and Solubility: N,N-Dimethyl-3-((4-nitrophenyl)thio)aniline has a GC retention time of 6.02 min, indicating moderate polarity. 3-((4-Chlorophenyl)thio)phenol melts at 235.0°C, while nitro-substituted analogs (e.g., N-benzyl-3-nitroaniline ) likely exhibit higher melting points due to stronger dipole interactions.
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